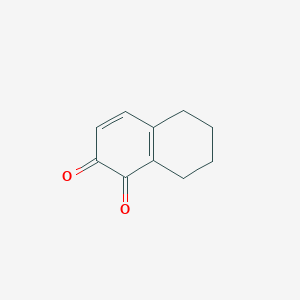

5,6,7,8-Tetrahydro-1,2-naphthalenedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

135756-21-7 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,2-dione |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4H2 |

InChI Key |

BYTHYUHUIKZJAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=O)C2=O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5,6,7,8 Tetrahydro 1,2 Naphthalenedione and Analogues

Established Synthetic Routes to Tetrahydronaphthalenediones

Traditional methods for synthesizing the tetrahydronaphthalenedione core often rely on a stepwise construction of the bicyclic system, followed by functional group manipulations, primarily oxidation, to install the dione (B5365651) functionality.

The construction of the fundamental tetralone skeleton is a common starting point for accessing tetrahydronaphthalenediones. These strategies often begin with simple aromatic or hydroaromatic compounds. A classic approach involves the Friedel-Crafts acylation of an aromatic compound, followed by reduction and cyclization. For instance, the synthesis of a key intermediate for certain naphthoquinones, 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, is achieved through the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with succinic anhydride. ut.ac.ir This intermediate can then be reduced and cyclized to form a tetralone structure. ut.ac.ir

Substituted 1-tetralones are versatile precursors and have been widely used in the synthesis of various compounds. Their synthesis can be achieved through methods like the hydrogenation of corresponding naphthalene (B1677914) derivatives or intramolecular Friedel-Crafts acylation of arylbutyric acids. For example, 8-methyl-1-tetralone (B1583489) can be prepared from the Wieland–Miescher ketone, showcasing a transformation from a well-known hydroaromatic starting material. Another route involves the reaction of phenol (B47542) with 2,2,5,5-tetramethyltetrahydrofuran (B83245) in the presence of aluminum chloride to produce 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol, which can be further oxidized. prepchem.com These precursor-based strategies provide reliable access to the core structure, which is then elaborated in subsequent steps.

A crucial step in many syntheses of 5,6,7,8-tetrahydro-1,2-naphthalenedione is the oxidation of the α-methylene group adjacent to the carbonyl in a corresponding α-tetralone precursor. This transformation converts the tetralone into the desired 1,2-dione.

Selenium Dioxide (Riley Oxidation): A well-established method for this specific transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂). wikipedia.org This reagent is known for its ability to oxidize α-methylene groups of carbonyl compounds to afford 1,2-dicarbonyl compounds. wikipedia.orgadichemistry.comchemicalbook.com The mechanism involves an initial reaction of the enol form of the ketone with SeO₂, followed by a series of steps that ultimately lead to the formation of the dione and elemental selenium. wikipedia.org While effective, the reaction conditions and stoichiometry, particularly the amount of water present, can influence the product yield and reaction rate. caltech.edu

Hypervalent Iodine Reagents (IBX): 2-Iodoxybenzoic acid (IBX) has emerged as a mild and highly effective oxidant for a wide range of functional group transformations, including the synthesis of α,β-unsaturated carbonyl compounds and the oxidation of α-positions to carbonyls. chem-station.comorientjchem.orgmissouri.edu IBX can convert β-hydroxyketones into β-diketones and is particularly useful for oxidizing the α-methylene of ketones. missouri.eduwikipedia.org The oxidation of methyl 1-tetralone-2-carboxylate with IBX demonstrates its utility in this specific ring system. researchgate.net A key advantage of IBX is its high functional group tolerance and its ability to perform oxidations under relatively mild conditions, often at room temperature or with gentle heating, although its solubility can be limited in many common organic solvents besides DMSO. chem-station.comorientjchem.org

Other Oxidants: Besides SeO₂ and IBX, other oxidizing agents have been employed. The treatment of 5,8-dihydroxy-1-tetralone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or silver(I) oxide can yield quinone products through oxidative dehydrogenation. ut.ac.ir Additionally, air oxidation of bis(trimethylsilyloxy)diene precursors, generated from decalin-1,5-dione, provides an efficient route to the isomeric 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, highlighting an alternative oxidation strategy. mdpi.com

| Oxidant | Typical Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Selenium Dioxide (SeO₂) | α-Methylene of a ketone (e.g., α-Tetralone) | 1,2-Dicarbonyl compound | Classic method (Riley Oxidation); can require careful control of conditions. | wikipedia.orgadichemistry.com |

| 2-Iodoxybenzoic Acid (IBX) | α-Methylene of a ketone, alcohols | 1,2-Dicarbonyl compound, aldehydes/ketones | Mild, versatile, high functional group tolerance; poor solubility except in DMSO. | chem-station.comorientjchem.orgmissouri.edu |

| DDQ | Hydroaromatic ketones (e.g., 5,8-dihydroxy-1-tetralone) | Aromatic quinones (e.g., Juglone) | Effective for dehydrogenation/aromatization. | ut.ac.ir |

| Silver(I) Oxide (Ag₂O) | Hydroaromatic ketones (e.g., 5,8-dihydroxy-1-tetralone) | Aromatic quinones (e.g., Juglone) | Used for oxidative dehydrogenation, often in refluxing dioxane. | ut.ac.ir |

| Aerial Oxygen (O₂) | Bis(trimethylsilyloxy)diene | α,β-Unsaturated enedione | Key step is the formation of the silyl (B83357) enol ether precursor; mild conditions. | mdpi.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials, represent a highly efficient strategy for building molecular complexity. nih.govnsf.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs are applied to synthesize related heterocyclic and carbocyclic structures.

For example, the Hantzsch reaction is a four-component reaction that provides access to dihydropyridines, which are structurally related six-membered rings. nih.gov Organocatalytic versions of the Hantzsch reaction have been developed, demonstrating the potential for creating complex, functionalized heterocycles in a single step with high enantioselectivity. nih.gov Similarly, MCRs have been used to synthesize tetrahydropyridazinones and various other heterocycles, showcasing the power of these strategies to rapidly generate diverse molecular libraries. nsf.govnih.gov The development of an MCR to access the tetrahydronaphthalenedione core would be a significant advancement, potentially involving a domino sequence of cycloaddition and condensation reactions.

Advanced Synthetic Approaches to Tetrahydronaphthalenediones

Modern synthetic chemistry has introduced powerful catalytic methods that offer greater efficiency, selectivity, and the ability to control stereochemistry, which are applicable to the synthesis of tetrahydronaphthalenediones and their precursors.

Organocatalysis, the use of small chiral organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. A landmark example is the proline-catalyzed intramolecular aldol (B89426) reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. wikipedia.org This reaction allows for the enantioselective formation of chiral cyclic ketones, such as the Wieland-Miescher ketone and its analogues, which can serve as precursors to chiral tetralones. wikipedia.org The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the proline catalyst. wikipedia.org

This principle has been extended to a wide variety of transformations. For instance, organocatalytic triple-domino reactions have been developed to synthesize highly substituted tetrahydropyridines with excellent control over multiple stereocenters using a single chiral catalyst. nih.gov These advanced cascade reactions demonstrate the potential for constructing complex carbocyclic and heterocyclic frameworks with high levels of stereocontrol, a strategy that could be adapted for the enantioselective synthesis of functionalized tetrahydronaphthalenediones. nih.gov

Transition metal catalysis offers a powerful toolkit for the synthesis of cyclic compounds. Palladium-catalyzed reactions are particularly prominent. For instance, the synthesis of 2-tetralone (B1666913) analogues has been achieved via the palladium-catalyzed intramolecular α-arylation of 2-(2-bromoaryl)-1,3-dicarbonyl compounds. fao.org This method provides a direct route to the tetralone core by forming a key carbon-carbon bond. fao.org Furthermore, palladium catalysis is used in the asymmetric α-hydroxylation of ketones, offering a direct path to chiral α-hydroxy ketones, which are closely related to the target 1,2-dione structure. acs.org

Other metals also play a crucial role. Cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles have been used to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, which are heterocyclic analogues of the tetrahydronaphthalene system. nih.gov This demonstrates the power of metal-catalyzed cycloadditions to construct the bicyclic core in a single step. Rhodium-catalyzed enantioselective hydroacylation of ortho-allylbenzaldehydes is another advanced method that yields chiral 3,4-dihydronaphthalen-1(2H)-ones with excellent enantioselectivity. organic-chemistry.org These metal-catalyzed pathways represent the cutting edge of synthetic efficiency for constructing the tetrahydronaphthalenedione scaffold and its derivatives.

Electrochemical Synthesis of Quinone Systems

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional chemical oxidation methods for the preparation of quinone systems. This technique utilizes an electric current to facilitate the oxidation of precursor molecules, often eliminating the need for harsh or toxic chemical oxidants. researchgate.netresearchgate.net The principles of electrosynthesis are broadly applicable to a variety of quinone structures, and while specific protocols for this compound are not extensively documented in publicly available literature, the established methodologies for analogous compounds provide a clear framework for its potential synthesis.

The electrochemical approach typically involves the oxidation of a corresponding hydroquinone (B1673460) or a phenol derivative. For instance, the electrochemical oxidation of catechols to ortho-quinones has been demonstrated with high efficiency. researchgate.net This process can be carried out in various electrochemical cell configurations, including divided and undivided cells, with the choice of setup influencing the reaction outcome and product stability. acs.org

A key advantage of electrosynthesis is the ability to precisely control the reaction potential, which can lead to high selectivity and yield. youtube.com Furthermore, the use of biphasic systems, where the product quinone is extracted into an organic phase as it is formed, can prevent overoxidation and decomposition, a common challenge in quinone synthesis. acs.org The choice of electrode material and supporting electrolyte are also critical parameters that can be optimized to enhance the efficiency and selectivity of the reaction. For example, cost-effective electrode materials like graphite (B72142) and stainless steel have been successfully employed for the synthesis of ortho-quinones. researchgate.net

The following table summarizes representative examples of electrochemical synthesis applied to various quinone systems, illustrating the versatility of this methodology.

| Starting Material | Product | Electrode Material | Cell Type | Key Findings |

| Catechol | ortho-Benzoquinone | Graphite, Stainless Steel | Undivided | High conversion efficiency (up to 92%) in aqueous media. researchgate.net |

| Hydroquinones | Benzoquinones | Not specified | Batch-type with biphasic media | Non-polar quinones dissolve in the organic layer, preventing overoxidation. acs.org |

| N,N-Dialkyl-p-phenylenediamines | Quinone Imines | Not specified | One-pot | Demonstrates both nucleophilic and electrophilic reaction pathways. acs.org |

| Benzoquinones (with thiols) | Thioether-substituted quinones | Not specified | Not specified | Enables full substitution of quinone C-H bonds on a large scale. rsc.org |

This table is generated based on data from the text to illustrate the principles of electrochemical synthesis of quinone systems.

Flow Chemistry Applications in Naphthalenedione Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. amt.uknih.gov While specific applications of flow chemistry for the synthesis of this compound are not detailed in the available literature, the technology's proven success in handling hazardous reactions and unstable intermediates makes it a highly attractive approach for the synthesis of naphthalenediones and related quinone structures. nih.govresearchgate.net

The synthesis of many quinones involves highly exothermic reactions and potentially unstable intermediates. amt.uk Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. amt.uk This enhanced control enables reactions to be performed under more aggressive conditions than would be safe in a batch reactor, often leading to significantly reduced reaction times and improved product yields. researchgate.net

Furthermore, flow chemistry allows for the in-situ generation and immediate consumption of reactive intermediates, which is particularly beneficial for the synthesis of sensitive quinone derivatives that might otherwise decompose under batch conditions. nih.gov The integration of multiple reaction and purification steps into a single, continuous process is another hallmark of flow chemistry, streamlining the manufacturing process and reducing waste. researchgate.net

The versatility of flow chemistry is demonstrated by its application across a wide range of reaction types relevant to naphthalenedione synthesis, including oxidations, aromatic substitutions, and reactions involving organometallic reagents. vapourtec.com The ability to couple flow reactors with other technologies, such as electrochemistry and photochemistry, further expands the synthetic possibilities. nih.govvapourtec.com

The table below highlights key features and advantages of flow chemistry that are pertinent to the synthesis of naphthalenedione systems.

| Feature | Advantage in Naphthalenedione Synthesis |

| Enhanced Heat Transfer | Improved safety and control over exothermic oxidation reactions. amt.uk |

| Precise Reaction Time Control | Minimization of side reactions and decomposition of sensitive quinone products. researchgate.net |

| In-situ Generation of Intermediates | Safe handling of unstable reagents and intermediates. nih.gov |

| Scalability | Straightforward transition from laboratory-scale synthesis to industrial production. researchgate.net |

| Process Integration | Potential for multi-step synthesis in a continuous, automated fashion. researchgate.netresearchgate.net |

This table is generated based on data from the text to illustrate the potential applications of flow chemistry in naphthalenedione synthesis.

Iii. Chemical Reactivity and Reaction Mechanisms of 5,6,7,8 Tetrahydro 1,2 Naphthalenedione

Redox Chemistry and Electron Transfer Processes in Naphthalenedione Systems

The redox chemistry of quinones is a central aspect of their function in both chemical and biological systems. They can act as oxidizing agents and are themselves subject to reduction, often in a reversible manner.

The reduction of a quinone (Q) typically proceeds through two sequential one-electron transfer steps.

One-Electron Reduction: The addition of a single electron to the quinone molecule results in the formation of a semiquinone radical anion (Q•⁻). This species is often highly reactive and can, in biological systems, transfer an electron to molecular oxygen to generate superoxide (B77818) radicals.

Two-Electron Reduction: The addition of a second electron and two protons to the semiquinone (or a concerted two-electron, two-proton transfer to the quinone) yields the corresponding hydroquinone (B1673460) (QH₂), which is a dihydroxy-aromatic compound. This process is often reversible, and the hydroquinone can be oxidized back to the quinone.

This redox cycling is crucial for the biological activity of many quinone-containing compounds, which are involved in electron transport chains.

The ease with which a naphthalenedione undergoes reduction is quantified by its redox potential, which can be significantly influenced by the presence of substituents on the aromatic ring system. The electronic nature of these substituents plays a key role.

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the quinone ring, such as nitro (-NO₂) or cyano (-CN) groups, make the molecule more electron-deficient and thus easier to reduce. This results in a higher (more positive) redox potential.

Electron-Donating Groups (EDGs): Substituents that push electron density into the quinone ring, such as hydroxyl (-OH) or methyl (-CH₃) groups, make the molecule more electron-rich and harder to reduce. This leads to a lower (more negative) redox potential.

A computational screening study on various quinone derivatives, including naphthalenediones, has provided insights into these effects. The following table summarizes the general trends observed.

Table 1: Influence of Substituents on the Redox Potential of Naphthoquinone Derivatives

| Substituent Group | Electronic Effect | Impact on Redox Potential |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Increases |

| -CN | Strong Electron-Withdrawing | Increases |

| -SO₃⁻ | Electron-Withdrawing | Increases |

| -F | Weak Electron-Withdrawing | Slight Increase |

| -CH₃ | Weak Electron-Donating | Decreases |

| -OCH₃ | Electron-Donating | Decreases |

| -OH | Strong Electron-Donating | Decreases |

This table is based on general trends reported for quinone systems.

Cyclization and Rearrangement Reactions Involving Tetrahydronaphthalenediones

The tetrahydronaphthalene skeleton, particularly with carbonyl functionalities as in 5,6,7,8-tetrahydro-1,2-naphthalenedione, can participate in various cyclization and rearrangement reactions. These reactions often involve the formation of new rings or the structural reorganization of the existing framework.

Cyclization Reactions: The tetralone moiety, which is present in tetrahydronaphthalenediones, is a common precursor in the synthesis of more complex polycyclic structures. For example, intramolecular Friedel-Crafts reactions of derivatives of 4-phenylbutanoic acid are a classic method for constructing the tetralone ring system. While this describes the formation of the ring, the existing tetralone structure can also undergo further cyclization. For instance, Pfitzinger reactions of 1-tetralone (B52770) with isatin (B1672199) lead to the formation of benzacridine derivatives. Such reactions demonstrate the reactivity of the α-methylene group adjacent to the carbonyl.

Intramolecular Annulations (e.g., Robinson Annulation Analogs)

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to construct a new six-membered ring. masterorganicchemistry.com While direct examples of Robinson annulation starting with this compound are not extensively documented, the fundamental principles of this reaction can be applied to understand potential intramolecular annulations involving this dione (B5365651).

The reaction sequence typically begins with the deprotonation of a suitable donor, such as a ketone or a 1,3-dicarbonyl compound, to form an enolate. This enolate then acts as a Michael donor, adding to an α,β-unsaturated ketone (Michael acceptor). The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to form a cyclohexenone ring. masterorganicchemistry.com

In the context of this compound, it could theoretically act as a Michael acceptor if an appropriate α,β-unsaturation were introduced. More plausibly, the dione could be a precursor to a species that undergoes an intramolecular cyclization analogous to the second stage of the Robinson annulation. For instance, if a side chain containing a nucleophilic carbon can be introduced at an appropriate position, it could cyclize onto one of the carbonyl groups. The formation of five- and six-membered rings is generally favored in such intramolecular reactions. masterorganicchemistry.com

A general representation of an intramolecular annulation that could be analogous to a Robinson annulation is depicted below:

| Reactant | Reagent | Intermediate | Product |

| Substituted this compound | Base | Enolate | Annulated polycyclic ketone |

The success of such annulations is highly dependent on the nature of the substituent, the reaction conditions, and the stability of the resulting ring system.

Spirocyclization and Isomerization Pathways

The ortho-quinone moiety of this compound is a key driver for various isomerization and spirocyclization reactions. Photoirradiation of substituted 1,2-naphthoquinones can lead to the formation of corresponding oxacycles through an intramolecular redox reaction. nih.gov This process involves a net C-H functionalization at a position proximal to the excited carbonyl group of the quinone. nih.gov Such photochemical reactions highlight a potential pathway for the isomerization of this compound derivatives into more complex heterocyclic structures.

A model study aimed at the enantioselective total synthesis of γ-rubromycin demonstrated a promising approach for constructing a chiral, nonracemic bicyclic spiroacetal via the stereospecific photoredox reaction of a 1,2-naphthoquinone (B1664529) ether. researchgate.net This suggests that under photochemical conditions, derivatives of this compound could undergo spirocyclization. The mechanism likely involves the formation of an intermediary zwitterionic species. researchgate.net

Furthermore, tetralone derivatives are known to undergo various isomerization and rearrangement reactions. nih.govnih.gov While not specific to the 1,2-dione, these studies indicate the general propensity of the tetralone framework to participate in skeletal reorganizations, which could be triggered by acidic, basic, or photochemical conditions.

Trapping Reactions of Ortho-Quinodimethanes to Form Related Polycyclic Structures

Ortho-quinodimethanes (o-QDMs) are highly reactive intermediates that are exceptionally effective for constructing benzo-fused polycyclic skeletons through Diels-Alder reactions. chemrxiv.org Although the direct generation of an o-QDM from this compound is not explicitly detailed in the available literature, the reverse reaction, a retro-Diels-Alder reaction, is a known method for generating quinones. google.comnih.govrsc.org This implies that the formation of an o-QDM from a suitable precursor, which is then trapped, is a viable strategy for synthesizing polycyclic structures related to the tetrahydro-1,2-naphthalenedione core.

The generation of o-QDMs can be achieved through various methods, including palladium-catalyzed multicomponent assembly reactions. chemrxiv.org Once generated, these transient dienes can be trapped by a dienophile. If the dienophile is part of the same molecule, an intramolecular Diels-Alder reaction can rapidly lead to the formation of complex polycyclic systems. chemrxiv.org

The general scheme for such a trapping reaction would involve:

Formation of a reactive intermediate from a derivative of this compound.

In-situ generation of an ortho-quinodimethane species.

Trapping of the o-QDM with a suitable dienophile to yield a polycyclic adduct.

This strategy is a cornerstone in the synthesis of many natural products and complex organic molecules. chemrxiv.org

Metal-Catalyzed Transformations and Coordination Chemistry

The dicarbonyl unit of this compound is an excellent ligand for coordinating with various metal centers. The coordination chemistry of naphthoquinone-based ligands has been studied with a range of transition metals, including cobalt, copper, nickel, and zinc. nih.govtandfonline.com These complexes often exhibit interesting electronic and structural properties. For example, metal complexes of 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione have been synthesized and characterized, demonstrating the ability of the naphthoquinone core to act as a ligand. nih.govtandfonline.com

Similarly, 1,2-naphthoquinone mono-oxime derivatives have been shown to form stable complexes with cobalt(III) and rhodium(III). londonmet.ac.uk The iron(II) and copper(II) complexes of a related disulphonic acid derivative were found to catalyze the aerobic oxidation of catechols, indicating that metal complexes of this compound could also exhibit catalytic activity. londonmet.ac.uk

The catalytic hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been systematically investigated using heterogeneous catalysts like Ru/C. nih.gov This suggests that the dicarbonyl functionality of this compound could be selectively reduced under metal-catalyzed hydrogenation conditions to afford the corresponding diol.

Below is a table summarizing the types of metal complexes that could be formed with this compound based on the reactivity of analogous naphthoquinone derivatives.

| Metal Ion | Potential Ligand (Derivative of the title compound) | Resulting Complex Type | Reference |

| Co(III), Rh(III) | 1,2-Naphthoquinone oxime derivative | M(Ligand)₃ | londonmet.ac.uk |

| Fe(II), Cu(II) | 1,2-Naphthoquinone oxime disulphonic acid | Catalytically active complexes | londonmet.ac.uk |

| Co(II), Cu(II), Ni(II), Zn(II) | Aminonaphthoquinone derivative | Four-coordinate M(II) complexes | nih.govtandfonline.com |

| Zn(II) | Lawsone (2-hydroxy-1,4-naphthoquinone) | [ZnCl(ligand)(co-ligand)] | sisgeenco.com.br |

These examples underscore the potential of this compound to serve as a versatile ligand in coordination chemistry and as a substrate in metal-catalyzed transformations.

Iv. Spectroscopic and Computational Characterization of 5,6,7,8 Tetrahydro 1,2 Naphthalenedione

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and purity of 5,6,7,8-Tetrahydro-1,2-naphthalenedione, as well as for monitoring its transformations in chemical reactions.

| Technique | Application to this compound |

| ¹H NMR | Determination of proton environments and their coupling, revealing information about the stereochemistry of the saturated ring. |

| ¹³C NMR | Identification of the number of unique carbon atoms, including the characteristic signals for the two carbonyl groups. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation of proton and carbon signals to establish the complete molecular structure and connectivity. rsc.org |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum would offer further structural clues, likely involving the loss of CO groups, characteristic of quinones, and fragmentation of the saturated ring. The NIST WebBook provides mass spectral data for the related aromatic compound, 1,2-Naphthalenedione, which shows a prominent molecular ion peak. nist.gov

| Technique | Expected Observation for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition of C₁₀H₁₀O₂. |

| Electron Ionization Mass Spectrometry (EI-MS) | Observation of the molecular ion peak and characteristic fragmentation patterns. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions corresponding to n→π* and π→π* transitions associated with the α,β-unsaturated ketone chromophore. The position and intensity of these absorption bands are sensitive to the solvent environment. mdpi.com Studies on related compounds, such as flavones, demonstrate that the electronic absorption spectra can be influenced by solvent polarity, leading to shifts in the absorption maxima. mdpi.com The electronic transitions in this compound would be expected to differ from its fully aromatic counterpart, 1,2-naphthalenedione, due to the presence of the saturated ring which alters the extent of π-conjugation.

| Transition Type | Expected Spectral Region | Information Gained |

| n→π | Longer wavelength, lower intensity | Information on the non-bonding electrons of the carbonyl oxygens. |

| π→π | Shorter wavelength, higher intensity | Information on the conjugated π-system of the enone. |

Theoretical and Computational Investigations of Naphthalenedione Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental spectroscopic data, providing detailed insights into the molecular and electronic structure of molecules like this compound.

DFT calculations can be used to predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic properties. For naphthalenedione derivatives, DFT studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) and predict the energies of electronic transitions, which can be correlated with experimental UV-Vis spectra. mdpi.com Such calculations can also provide insights into the distribution of electron density and the nature of chemical bonds within the molecule.

| Computational Method | Application | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Geometry Optimization | Prediction of bond lengths, bond angles, and the stable conformation of the molecule. |

| DFT | Conformational Analysis | Identification of low-energy conformers, likely revealing a non-planar half-chair conformation for the saturated ring. |

| DFT | Dihedral Angle Calculation | Quantification of the deviation from planarity in the molecular structure. |

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Orbital and Spin Density Analysis

Computational quantum chemistry methods are pivotal in elucidating the electronic structure of molecules like this compound. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding its chemical reactivity and electronic transitions.

Upon one-electron reduction, this compound would form its corresponding semiquinone radical anion. The distribution of the unpaired electron in this radical is described by the spin density. In related semiquinone radical anions, the spin density is typically delocalized across the π-system of the molecule, with significant localization on the oxygen atoms and specific carbon atoms of the aromatic ring. nih.govresearchgate.netnih.gov The specific pattern of spin density distribution is influenced by the molecular geometry and the electronic effects of the substituents. For the semiquinone radical anion of this compound, it is expected that the spin density would be primarily distributed over the dicarbonyl fragment and the aromatic portion of the molecule. The saturated tetrahydro- portion of the molecule is not expected to have significant spin density. The distribution of spin density is crucial as it dictates the sites of further reactions and interactions with other molecules.

Adiabatic and Vertical Electron Affinities

Electron affinity (EA) is a key intrinsic property of a molecule that describes its ability to accept an electron. It is a critical parameter for understanding the redox properties of quinones. acs.orgresearchgate.net Two types of electron affinities are typically considered:

Adiabatic Electron Affinity (AEA): This is the energy difference between the optimized ground state of the neutral molecule and the optimized ground state of its corresponding anion. It represents the energy released when an electron is added to the neutral molecule, and both the neutral and anion are in their most stable geometries.

Vertical Electron Affinity (VEA): This is the energy difference between the optimized ground state of the neutral molecule and the energy of the anion at the geometry of the neutral molecule. It corresponds to a vertical transition on the potential energy surface.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity and Redox Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a particular property of interest, such as chemical reactivity or redox potential. acs.orgresearchgate.net For quinones, QSPR models are valuable tools for predicting their redox behavior without the need for extensive experimental measurements.

The redox properties of quinones are central to their biological activity and applications in materials science. nih.govnih.gov The one-electron and two-electron reduction potentials are key parameters that are often modeled using QSPR. Descriptors used in QSPR models for quinones can include:

Electronic Descriptors: Such as the energy of the LUMO (E_LUMO), as it relates to the ease of accepting an electron.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Including calculated parameters like dipole moment, polarizability, and atomic charges.

By developing robust QSPR models for a series of naphthoquinone derivatives, it would be possible to predict the redox potentials and reactivity of this compound. Such models are instrumental in the rational design of new quinone-based compounds with tailored redox properties for specific applications.

V. Applications in Advanced Chemical Synthesis and Materials Science

5,6,7,8-Tetrahydro-1,2-naphthalenedione as a Chiral Building Block in Complex Molecule Synthesis

The utility of a molecule as a chiral building block is fundamental to the synthesis of complex, enantiomerically pure compounds, particularly in the pharmaceutical industry. For this compound, this potential is primarily derived from its precursor, β-tetralone (3,4-dihydro-2(1H)-naphthalenone). The enantioselective reduction of β-tetralone yields chiral alcohols, which are valuable synthons.

Microbial or enzymatic reduction of β-tetralone can produce enantiomerically pure (S)- or (R)-β-tetralols. For instance, the fungus Chaetomium sp. KCh 6651 has been used to convert β-tetralone to pure (S)-(−)-1,2,3,4-tetrahydro-2-naftol with high yield. nih.gov Similarly, strains like Absidia cylindrospora can produce the (S)-enantiomer initially, which can invert to the (R)-enantiomer over a longer reaction time. nih.govnih.gov These chiral tetralols are crucial precursors for pharmacologically active molecules, including 2-aminotetralins, which show activity towards dopamine, serotonin, and melatonin (B1676174) receptors. nih.gov

Once the chiral center is established in the tetralol, subsequent oxidation would yield the corresponding chiral tetralone, and further functionalization could, in principle, lead to a chiral derivative of this compound. While direct use of the title compound as a chiral synthon is not widely documented, the established chirality of its precursors underscores its potential role in asymmetric synthesis. The tetralone framework itself is a key component in various bioactive molecules and their synthesis. nih.gov

Table 1: Examples of Enantioselective Synthesis Involving Tetralone Precursors

| Precursor | Catalyst/Method | Chiral Product | Potential Application |

|---|---|---|---|

| β-Tetralone | Chaetomium sp. KCh 6651 | (S)-(−)-1,2,3,4-tetrahydro-2-naftol | Synthesis of 2-aminotetralins |

| α-Tetralone | Absidia cylindrospora | (S)-(+)-1,2,3,4-tetrahydro-1-naftol | Synthesis of antidepressants |

Integration into Organic Redox Flow Batteries (RFBs)

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, prized for their potential safety and reliance on earth-abundant elements. Quinones are a prominent class of organic molecules explored for this purpose due to their reversible two-electron, two-proton redox activity.

The design of effective quinone-based electrolytes for RFBs is a multi-parameter optimization problem. The key objectives are to achieve high cell voltage, high solubility in aqueous media, and long-term chemical stability. rsc.org Computational screening, combining methods like density functional theory (DFT) with machine learning, has become a powerful tool for navigating the vast chemical space of possible quinone derivatives. rsc.org

Several design principles have emerged:

Redox Potential Tuning: The redox potential of a quinone can be precisely tuned by adding electron-donating or electron-withdrawing functional groups to the aromatic core. This allows for the rational design of both anolytes (negative electrolytes) and catholytes (positive electrolytes) to maximize cell voltage.

Solubility Enhancement: Functional groups like hydroxyls (-OH), sulfonic acids (-SO₃H), or phosphates (-PO₃H) are commonly introduced to the quinone structure to increase its solubility in aqueous electrolytes, which is critical for achieving high energy density.

Stability: The chemical stability of the quinone in both its oxidized and reduced states is paramount for a long battery cycle life. Degradation can occur through various mechanisms, including nucleophilic attack by water or hydroxide (B78521) ions, particularly for quinones with high redox potentials. rsc.orgdtu.dk Studies have shown that ortho-quinones tend to be less stable than their para-quinone isomers. dtu.dk

Key considerations for a molecule like this compound in an RFB include:

Redox Potential: The redox potential would determine its suitability as either an anolyte or catholyte. Without experimental data, its exact potential remains unknown, but it would be influenced by the fused ring system.

Kinetics: The kinetics of the redox reactions at the electrode surface must be rapid to ensure efficient charging and discharging with minimal voltage loss.

Research on other quinones has shown that cycling stability can be highly dependent on pH. For example, some anthraquinone-based anolytes show dramatically lower degradation rates at high pH (e.g., pH 14) compared to neutral pH. chemrxiv.org Similar strategies might be necessary to stabilize an ortho-quinone like this compound, although its stability might still be lower than more robust quinone structures. dtu.dkchemrxiv.orgnih.gov

Table 2: General Comparison of Quinone Isomers for RFB Applications

| Feature | para-Quinones (e.g., 1,4-Benzoquinone) | ortho-Quinones (e.g., 1,2-Benzoquinone) |

|---|---|---|

| General Stability | Generally more stable | Generally less stable, more electrophilic dtu.dkacs.org |

| Degradation | Susceptible to degradation, but often more robust | Highly reactive, prone to nucleophilic attack and dimerization nih.gov |

| Redox Activity | Well-established reversible 2e⁻/2H⁺ redox | Reversible 2e⁻/2H⁺ redox, but stability of states is a concern |

| Research Focus | Extensively studied for AORFBs | Less studied due to stability challenges |

Role in the Development of New Polymeric and Advanced Materials

Quinones can be incorporated into polymer backbones to create redox-active materials with applications in energy storage, electrochromic devices, and sensors. google.comrsc.org These poly(quinones) combine the electrochemical properties of the quinone monomer with the processability and stability of a polymer.

For this compound, polymerization could theoretically proceed through several routes:

Polycondensation: If functionalized with appropriate leaving groups (e.g., dihalogenated derivatives), it could undergo polymerization via dehalogenating polycondensation using catalysts like zero-valent nickel compounds. google.com

Redox-State Polymerization: The reduced hydroquinone (B1673460) form could be polymerized through reactions involving its hydroxyl groups.

Vinyl Addition: Functionalization of the aliphatic or aromatic ring with a polymerizable group (like a vinyl or styrenic moiety) would allow it to be incorporated into polymers via conventional addition polymerization.

The resulting polymer would possess a π-conjugated system along the quinone units, enabling it to be electrochemically doped. google.com Such materials could function as n-doped semiconductors or as active layers in electrochromic devices, where a change in voltage induces a color change. google.com The saturated tetrahydro-naphthalene portion of the monomer unit would add flexibility to the polymer chain compared to a fully aromatic backbone, potentially influencing solubility and mechanical properties. While quinone-amine polymers have been synthesized for use in zinc-ion batteries, rsc.org specific polymers based on this compound have not been reported.

Green Chemistry Considerations in Synthesis and Application

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis and application of this compound.

In Synthesis:

Biocatalysis: As mentioned, the synthesis of chiral precursors to the target molecule can be achieved using biocatalysts (enzymes or whole microorganisms). nih.gov This approach avoids the need for heavy-metal catalysts and often proceeds under mild, aqueous conditions, aligning with green chemistry goals. nih.gov

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are preferred. Cascade reactions, where multiple bond-forming events occur in a single step, are an excellent strategy for achieving this. rsc.org

Safer Solvents: The use of environmentally benign solvents or, ideally, solvent-free reaction conditions is a core principle.

In Application:

Energy Storage: The most significant green application for this class of compounds is in aqueous organic redox flow batteries. These batteries offer an alternative to those based on heavy metals like vanadium, using instead materials derived from abundant elements (C, H, O). chemrxiv.org This reduces environmental impact and potential toxicity.

Sustainability: A successful, stable quinone electrolyte would contribute to the broader adoption of renewable energy sources like wind and solar by providing a cost-effective and safe method for grid-scale energy storage.

The pursuit of molecules like this compound for these applications is driven by the need for sustainable chemical technologies. While its own stability may be a challenge, the study of its properties contributes to the broader understanding needed to design the next generation of green chemical materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,6,7,8-tetrahydro-1,2-naphthalenedione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 1,2-naphthalenedione using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm). Purity optimization involves recrystallization from ethanol or dichloromethane, followed by HPLC analysis with a C18 column and UV detection at 254 nm to monitor impurities. Contamination by partially hydrogenated intermediates (e.g., 5,6-dihydro derivatives) can be resolved via gradient elution .

Q. How can this compound be distinguished from its structural analogs (e.g., tetralin derivatives) in mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is effective. The compound’s diketone moiety produces distinct fragmentation patterns (e.g., m/z 160 for the parent ion) compared to mono-ketone or alcohol derivatives like 5,6,7,8-tetrahydro-1-naphthol (m/z 150). Nuclear magnetic resonance (NMR) analysis of the carbonyl signals (δ 200–210 ppm in NMR) further confirms identity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particulates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Storage should be in airtight containers under inert gas (argon) to prevent oxidation. Spills require neutralization with sodium bicarbonate and collection in hazardous waste containers. Emergency procedures follow GHS guidelines for ketones .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The electron-deficient diketone acts as a dienophile. Steric hindrance from the tetrahydro ring reduces reaction rates with bulky dienes (e.g., 1,3-cyclohexadiene). Computational modeling (DFT at the B3LYP/6-31G* level) predicts regioselectivity, favoring endo transition states. Experimental validation via NMR monitoring of reaction kinetics under varying temperatures (25–80°C) confirms computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC values) may arise from impurity profiles or solvent effects. Reproducibility requires standardized protocols:

- Use high-purity DMSO (<0.1% water) for stock solutions.

- Validate cell viability assays (MTT vs. resazurin) across multiple cell lines.

- Cross-reference with structural analogs (e.g., 5,6,7,8-tetrahydro-2-naphthol) to isolate structure-activity relationships .

Q. How can this compound be utilized in designing selective ligands for transition-metal catalysts?

- Methodological Answer : The diketone’s rigid, planar structure enhances chelation efficiency. Coordination studies with Cu(II) or Fe(III) in acetonitrile reveal octahedral geometries via UV-Vis (d-d transitions at 450–600 nm) and EPR spectroscopy. Ligand modification (e.g., introducing electron-withdrawing substituents on the naphthalene ring) tunes redox potentials, as shown in cyclic voltammetry (ΔE shifts up to 150 mV) .

Q. What analytical approaches differentiate tautomeric forms of this compound in solution?

- Methodological Answer : Variable-temperature NMR (25–60°C) in deuterated DMSO reveals keto-enol tautomerism. Enol content increases with temperature, evidenced by downfield shifts of hydroxyl protons (δ 10–12 ppm). Infrared (IR) spectroscopy (1700–1650 cm for C=O vs. 3200 cm for O-H) quantifies tautomeric ratios. Solvent polarity (e.g., DMSO vs. chloroform) further modulates equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.